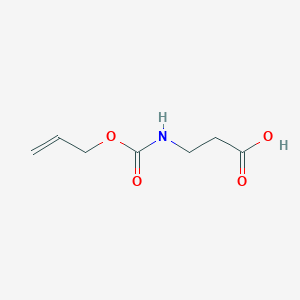

N-(allyloxycarbonyl)-3-aminopropionic acid

CAS No.:

Cat. No.: VC13424690

Molecular Formula: C7H11NO4

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO4 |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 3-(prop-2-enoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C7H11NO4/c1-2-5-12-7(11)8-4-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10) |

| Standard InChI Key | CELKWISMRZJIFN-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NCCC(=O)O |

| Canonical SMILES | C=CCOC(=O)NCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(Allyloxycarbonyl)-3-aminopropionic acid (C₇H₁₁NO₄) consists of a β-alanine backbone (3-aminopropionic acid) modified by an allyloxycarbonyl group at the amine position. The Alloc group—comprising an allyl ester linked to a carbonyl moiety—confers stability under acidic and basic conditions while remaining labile to palladium-mediated deprotection . Its SMILES notation (C=CCOC(=O)NCCC(=O)O) and InChIKey (CELKWISMRZJIFN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications .

Table 1: Key Physicochemical Properties

Structural and Stereochemical Features

The Alloc group’s allyl moiety introduces a planar, electron-deficient region adjacent to the carbonyl, enabling π-allyl coordination with palladium catalysts during deprotection . This spatial arrangement ensures compatibility with standard SPPS protocols, where the β-alanine carboxylate remains available for coupling reactions. X-ray crystallography and NMR studies confirm the absence of stereocenters, rendering the compound achiral .

Synthesis and Manufacturing Processes

Chemical Synthesis Pathways

Alloc-β-alanine is synthesized via a two-step protocol:

-

Protection of β-Alanine: β-Alanine reacts with allyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the Alloc-protected intermediate.

-

Purification: Chromatographic techniques isolate the product, achieving >95% purity .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | β-Alanine, allyl chloroformate, NaHCO₃, THF, 0°C → RT | 85% |

| 2 | Silica gel chromatography (EtOAc/hexane) | 92% |

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance yield and reduce byproducts. Process analytical technology (PAT) monitors reaction progress, ensuring compliance with Good Manufacturing Practices (GMP) for pharmaceutical-grade material .

Role in Solid-Phase Peptide Synthesis (SPPS)

Mechanism of Orthogonal Deprotection

In SPPS, the Alloc group protects β-alanine’s amine during iterative coupling cycles. Its removal requires palladium catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., phenylsilane), which cleave the allyl ester without disturbing acid-labile side-chain protections (e.g., tert-butyl groups) . This orthogonality enables the synthesis of complex peptides containing multiple β-alanine residues.

Figure 1: SPPS Cycle Incorporating Alloc-β-alanine

-

Deprotection: Pd-mediated Alloc removal.

-

Coupling: Activation of β-alanine’s carboxylate with HBTU/HOBt.

-

Wash: Removal of excess reagents.

Case Study: Synthesis of β-Alanine-Rich Antimicrobial Peptides

A 2024 study demonstrated the use of Alloc-β-alanine in constructing temporisin-L analogues, where β-alanine substitutions enhanced proteolytic stability while retaining antimicrobial activity . The Alloc group’s selective deprotection enabled precise insertion at positions 3 and 7 of the peptide chain.

Applications in Biochemical Research

Enzyme Engineering and Noncanonical Amino Acid Incorporation

Alloc-β-alanine serves as a precursor for synthesizing noncanonical amino acids (ncAAs) with photo-crosslinking or bioconjugation handles. For example, its incorporation into Methanocaldococcus jannaschii tyrosyl-tRNA synthetase enabled site-specific labeling of membrane proteins for cryo-EM studies .

Chemical Biology Probes

The Alloc group’s compatibility with in vivo systems permits its use in activity-based protein profiling (ABPP). A 2025 ACS Chemical Biology report detailed its application in tagging β-alanine-dependent enzymes in E. coli, revealing novel metabolic pathways .

Comparative Analysis with Related Compounds

Alloc vs. Fmoc/Boc Protecting Groups

Table 3: Protection Group Comparison

| Group | Removal Conditions | Stability Toward | Use Case |

|---|---|---|---|

| Alloc | Pd(0)/Nucleophile | Acid, Base | Orthogonal SPPS |

| Fmoc | Piperidine | Acid | Standard SPPS |

| Boc | TFA | Base | Solution-Phase Synthesis |

The Alloc group’s Pd-mediated deprotection offers unique advantages in multi-step syntheses requiring acid-sensitive residues (e.g., Trp, Asp) .

Future Perspectives in Synthetic Biology

Expanding the Genetic Code

Recent advances in in vivo ncAA incorporation (e.g., using engineered ribosomes) suggest potential for Alloc-protected β-alanine derivatives to enable site-specific modifications in therapeutic proteins .

Photoresponsive Drug Delivery Systems

The Alloc group’s allyl moiety can be functionalized with photolabile linkers, enabling light-controlled release of β-alanine in prodrug architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume